molecular formula C19H23ClN2O2 B5187303 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide

3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide

Cat. No. B5187303
M. Wt: 346.8 g/mol
InChI Key: GRZULXRKQBLTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide, also known as BPP-10c, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-10c belongs to the class of piperidine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is not fully understood. However, it has been suggested that 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide exerts its effects by interacting with the opioid receptors and the cannabinoid receptors in the body. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is known to act as a partial agonist of the mu-opioid receptor and a full agonist of the CB2 receptor.
Biochemical and Physiological Effects:
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to inhibit the growth of breast cancer and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its potential use in the treatment of various diseases. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been shown to exhibit therapeutic effects in animal models of neuropathic pain, breast cancer, and prostate cancer. However, one of the limitations of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide. One potential direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in the treatment of other types of cancer. Another direction is to investigate the potential use of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide and its potential side effects.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications, including its antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer. While 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has several advantages, such as its potential use in the treatment of various diseases, it also has limitations, such as its low water solubility. Future research on 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide should focus on investigating its potential use in the treatment of other types of cancer, its use in combination with other drugs, and understanding the mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide involves the reaction of 1-(2-butynoyl)-4-piperidone with 3-chlorobenzylamine in the presence of sodium triacetoxyborohydride. The reaction results in the formation of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and anti-tumor activities. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide has also been studied for its potential use in the treatment of neuropathic pain, breast cancer, and prostate cancer.

properties

IUPAC Name

3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-4-19(24)22-11-9-15(10-12-22)7-8-18(23)21-14-16-5-3-6-17(20)13-16/h3,5-6,13,15H,7-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZULXRKQBLTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide

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